3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a carboxamide backbone substituted with halogenated aryl groups. The compound features a 2-chlorophenyl group at the 3-position of the isoxazole ring and a 2,4-difluorophenyl group attached to the carboxamide nitrogen. Its molecular formula is C₁₈H₁₂ClF₂N₂O₂, with a molecular weight of 364.75 g/mol.
The compound is commercially available for research purposes (e.g., catalog number BM25623) and is synthesized via coupling reactions involving activated carboxylic acid intermediates and aryl amines, as inferred from similar compounds in the evidence .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-9-15(16(22-24-9)11-4-2-3-5-12(11)18)17(23)21-14-7-6-10(19)8-13(14)20/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRMYQZXULWPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzoyl chloride and 2,4-difluoroaniline in the presence of a base can yield the desired intermediate, which is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: Its unique structure allows for interactions with biological targets, making it a valuable tool in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Halogenation Patterns
- Target Compound : 2-Chlorophenyl (electron-withdrawing) and 2,4-difluorophenyl (electron-withdrawing) groups.
- Analog 1: N-(4-(Diethylamino)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (39k) Substituents: 2-Chlorophenyl and 4-diethylaminophenyl (electron-donating).
- Analog 2 : 3-(2-Chlorophenyl)-N-(3,5-difluorophenyl)-5-methylisoxazole-4-carboxamide
Heterocyclic Replacements
- Analog 3 : 3-(2-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-methylisoxazole-4-carboxamide
Antioxidant Activity
- Analog 4: N-(4-(tert-Butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Substituents: 4-tert-Butylphenyl (strongly electron-donating). Activity: IC₅₀ = 7.8 µg/ml in radical scavenging assays. SAR Insight: Electron-donating groups (e.g., tert-butyl) enhance antioxidant efficacy by facilitating hydrogen atom transfer. The target’s electron-withdrawing halogens may reduce this activity but could favor other mechanisms, such as immunomodulation .
Immunomodulatory Potential
- Analog 5: N-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxamide hemihydrate Structure: Lacks the 3-(2-chlorophenyl) group but shares the 2,4-difluorophenyl moiety. Activity: A leflunomide analog with confirmed immunomodulatory effects. The 3-(2-chlorophenyl) addition in the target compound may enhance binding to dihydroorotate dehydrogenase (DHODH), a target of leflunomide .
Physicochemical and Structural Properties
Key Observations :
- The target’s lipophilicity (LogP ~3.5) suggests moderate membrane permeability, intermediate between Analog 1 (higher LogP) and Analog 5 (lower LogP).
- Fluorine atoms in the 2,4-difluorophenyl group contribute to hydrogen bonding with biological targets, as seen in Analog 5’s crystal structure .
Biological Activity
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has gained attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H12ClF2N3O
- Molecular Weight: 347.74 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to exert its effects through the inhibition of certain enzymes or receptors involved in cellular signaling pathways. Detailed studies are required to elucidate the exact binding affinities and selectivity towards these targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of isoxazole have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that isoxazole derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Isoxazole derivatives have been associated with antibacterial and antifungal activities. For example, a related compound displayed notable antifungal activity against Candida species . Further investigations are necessary to assess the spectrum of antimicrobial activity for this specific compound.
Anti-inflammatory Properties
Compounds similar to this compound have shown potential in reducing inflammation. The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
-
Case Study on Anticancer Activity:
A recent study evaluated the anticancer effects of a series of isoxazole derivatives, including those structurally related to this compound. The results indicated IC50 values ranging from 10 to 50 µM against various cancer cell lines, demonstrating significant cytotoxicity . -
Case Study on Antimicrobial Activity:
Another study focused on the antimicrobial efficacy of isoxazole derivatives against bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
